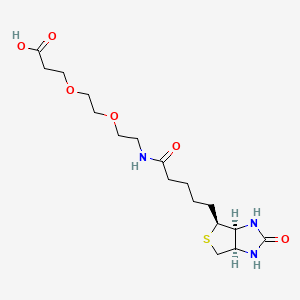

Acide Biotine-PEG2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Biotin-PEG2-Acid: is a compound that combines biotin, a water-soluble B-complex vitamin, with a polyethylene glycol (PEG) spacer and a terminal carboxylic acid group. This compound is widely used in biochemical and biotechnological applications due to its ability to enhance the solubility and stability of biotinylated molecules. The PEG spacer provides flexibility and reduces steric hindrance, making it an ideal linker for various conjugation reactions.

Applications De Recherche Scientifique

Chemistry:

Bioconjugation: Biotin-PEG2-Acid is used to biotinylate molecules, enhancing their solubility and stability for various chemical applications.

Biology:

Protein Labeling: It is widely used to label proteins for detection and purification purposes.

Cell Surface Labeling: Biotin-PEG2-Acid can label cell surface proteins, aiding in cell sorting and analysis.

Medicine:

Drug Delivery: The compound is used in the development of drug delivery systems, improving the solubility and bioavailability of therapeutic agents.

Diagnostic Imaging: Biotin-PEG2-Acid is employed in diagnostic imaging techniques to enhance the visibility of target molecules.

Industry:

Biotechnology: It is used in the production of biotinylated enzymes and antibodies for various industrial applications.

Pharmaceuticals: The compound is utilized in the formulation of biotinylated drugs and therapeutic agents.

Mécanisme D'action

Target of Action

Biotin-PEG2-Acid, a non-cleavable 2 unit PEG ADC linker, is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of Biotin-PEG2-Acid are proteins or antibodies . It specifically reacts with sulfhydryl groups (-SH), such as the side-chain of cysteine © residues .

Mode of Action

Biotin-PEG2-Acid interacts with its targets by forming stable thioether bonds with reduced thiols (sulfhydryl groups, -SH) at alkaline pH . This allows it to attach specific compounds to proteins or antibodies .

Biochemical Pathways

The biochemical pathways affected by Biotin-PEG2-Acid are primarily related to the synthesis of antibody-drug conjugates (ADCs) and PROTACs . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Pharmacokinetics

The hydrophilic, 2-unit polyethylene glycol (peg) spacer arm imparts water solubility that is transferred to the biotinylated molecule, thus reducing aggregation of labeled proteins stored in solution . This suggests that the PEG spacer could potentially enhance the bioavailability of the compound.

Result of Action

The result of Biotin-PEG2-Acid’s action is the formation of antibody-drug conjugates (ADCs) or PROTACs . These conjugates can then be used in various research and therapeutic applications. For instance, ADCs can deliver cytotoxic drugs directly to cancer cells, thereby reducing the impact on healthy cells .

Action Environment

The action of Biotin-PEG2-Acid is influenced by environmental factors such as pH and light. The iodoacetyl group reacts with reduced thiols (sulfhydryl groups, -SH) at alkaline pH to form stable thioether bonds . Additionally, the compound should be stored under argon and protected from light .

Analyse Biochimique

Biochemical Properties

Biotin-PEG2-Acid interacts with various biomolecules in biochemical reactions. The biotin part of the molecule has a strong binding affinity with proteins like avidin and streptavidin . This property is widely used in detection, immobilization, targeting, and labeling as well as nonradioactive purification . The PEG part of the molecule increases the hydrophilicity of the molecules .

Cellular Effects

The effects of Biotin-PEG2-Acid on cells are primarily related to its role in the synthesis of antibody-drug conjugates (ADCs) and PROTAC molecules . ADCs are comprised of an antibody to which is attached an ADC cytotoxin through an ADC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Molecular Mechanism

The molecular mechanism of Biotin-PEG2-Acid involves its role as a linker in the formation of ADCs and PROTACs . The biotin part of the molecule binds to avidin or streptavidin, allowing the attached drug or protein to be delivered to specific targets . The PEG part of the molecule enhances the solubility and reduces the aggregation of the biotinylated molecule .

Temporal Effects in Laboratory Settings

The temporal effects of Biotin-PEG2-Acid in laboratory settings are related to its stability and degradation over time. The PEG spacer arm in the molecule imparts water solubility that is transferred to the biotinylated molecule, thus reducing aggregation of labeled proteins stored in solution .

Metabolic Pathways

Biotin-PEG2-Acid does not directly participate in metabolic pathways. The biotin part of the molecule is an essential cofactor for five specific carboxylases involved in the metabolism of fatty acids, amino acids, and carbohydrates .

Transport and Distribution

The PEG part of the molecule is known to enhance the solubility of the biotinylated molecule, which may influence its distribution within cells .

Subcellular Localization

Given its role as a linker in the formation of ADCs and PROTACs, it is likely to be found wherever these complexes are localized within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Synthesis of Biotin-PEG2-Acid: typically involves the conjugation of biotin with a PEG spacer that has a terminal carboxylic acid group. The process begins with the activation of the carboxylic acid group using a coupling reagent such as N-hydroxysuccinimide (NHS) or carbodiimide.

Reaction Conditions: The reaction is usually carried out in an aqueous or organic solvent at a pH range of 7-9. The activated carboxylic acid reacts with the amine group of biotin, forming an amide bond and releasing the coupling reagent byproduct.

Purification: The resulting Biotin-PEG2-Acid is purified using techniques such as high-performance liquid chromatography (HPLC) or size-exclusion chromatography to remove any unreacted starting materials and byproducts.

Industrial Production Methods:

Large-Scale Synthesis: Industrial production of Biotin-PEG2-Acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.

Quality Control: Rigorous quality control measures, including analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the purity and identity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Substitution Reactions: Biotin-PEG2-Acid can undergo substitution reactions where the carboxylic acid group reacts with amines to form amide bonds.

Conjugation Reactions: The PEG spacer allows for the conjugation of Biotin-PEG2-Acid to various biomolecules, such as proteins and peptides, through covalent bonding.

Common Reagents and Conditions:

N-Hydroxysuccinimide (NHS): Used to activate the carboxylic acid group for amide bond formation.

Carbodiimides: Such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), used for coupling reactions.

Buffers: Reactions are typically carried out in buffers like phosphate-buffered saline (PBS) at pH 7-9.

Major Products:

Biotinylated Molecules: The primary products are biotinylated proteins, peptides, or other biomolecules, which can be used in various biochemical assays and applications.

Comparaison Avec Des Composés Similaires

Biotin-PEG2-Amine: Similar to Biotin-PEG2-Acid but with a terminal amine group instead of a carboxylic acid group. It is used for conjugation to carboxyl groups on biomolecules.

Biotin-PEG4-NHS: Contains a longer PEG spacer and an NHS ester group for amine-reactive conjugation.

Biotin-PEG2-Maleimide: Features a maleimide group for thiol-reactive conjugation.

Uniqueness:

Flexibility and Solubility: The PEG spacer in Biotin-PEG2-Acid provides flexibility and enhances the solubility of biotinylated molecules, reducing steric hindrance and improving bioconjugation efficiency.

Versatility: The terminal carboxylic acid group allows for a wide range of conjugation reactions, making it a versatile tool in biochemical and biotechnological applications.

Propriétés

IUPAC Name |

3-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H29N3O6S/c21-14(18-6-8-26-10-9-25-7-5-15(22)23)4-2-1-3-13-16-12(11-27-13)19-17(24)20-16/h12-13,16H,1-11H2,(H,18,21)(H,22,23)(H2,19,20,24)/t12-,13-,16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOAIZRTYJIBBG-XEZPLFJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCC(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCC(=O)O)NC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H29N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(5-cyclopropyl-2-ethylpyrazol-3-yl)amino]-7-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]ethoxy]ethoxy]propyl]-6-methoxy-9H-pyrimido[4,5-b]indole-2-carboxamide](/img/structure/B606048.png)

![(2S)-6-(4-aminopiperazin-1-yl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B606052.png)

![4-[(2S,3aR,5R,6R,6aR)-6'-chloro-6-(3-chloro-2-fluorophenyl)-4-(cyclopropylmethyl)-2'-oxospiro[1,2,3,3a,6,6a-hexahydropyrrolo[3,2-b]pyrrole-5,3'-1H-indole]-2-yl]benzoic acid](/img/structure/B606065.png)

![1-[3-Piperidin-4-yl-5-(trifluoromethyl)phenyl]guanidine](/img/structure/B606066.png)